5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide
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Overview
Description
5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with hydroxypropan-2-yl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropyl-1H-pyrazole-3-sulfonyl chloride with 2-hydroxypropan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of sodium hydride in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of 5-(2-Oxopropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide.
Reduction: Formation of 5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-amine.
Substitution: Formation of various alkyl-substituted pyrazole derivatives.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyridin-2-ylboronic acid: Shares the hydroxypropan-2-yl group but has a different core structure.
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate: Contains a similar hydroxypropan-2-yl group but is based on a benzofuran structure.
Uniqueness
5-(2-Hydroxypropan-2-yl)-1-isopropyl-1H-pyrazole-3-sulfonamide is unique due to its combination of a pyrazole ring with both hydroxypropan-2-yl and isopropyl groups
Properties
Molecular Formula |
C9H17N3O3S |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1-propan-2-ylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H17N3O3S/c1-6(2)12-7(9(3,4)13)5-8(11-12)16(10,14)15/h5-6,13H,1-4H3,(H2,10,14,15) |
InChI Key |
ILIWSPWHDNLTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)S(=O)(=O)N)C(C)(C)O |
Origin of Product |
United States |
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